molecular formula C17H20FNO4S2 B3016707 3-fluoro-4-methoxy-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)benzenesulfonamide CAS No. 2309345-39-7

3-fluoro-4-methoxy-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)benzenesulfonamide

Cat. No.: B3016707
CAS No.: 2309345-39-7
M. Wt: 385.47
InChI Key: MHSHFVYKUNNFNY-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with fluorine and methoxy groups at the 3- and 4-positions, respectively. The N-substituent comprises a tetrahydro-2H-pyran-4-yl group and a thiophen-2-yl moiety connected via a methylene bridge.

The compound’s synthesis likely involves multi-step reactions, including sulfonamide coupling, nucleophilic substitutions, and heterocyclic ring formation. Similar compounds in the evidence (e.g., anthrax lethal factor inhibitors and thiophene derivatives) often employ coupling reactions between sulfonyl chlorides and amines, followed by functional group modifications .

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[oxan-4-yl(thiophen-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO4S2/c1-22-15-5-4-13(11-14(15)18)25(20,21)19-17(16-3-2-10-24-16)12-6-8-23-9-7-12/h2-5,10-12,17,19H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSHFVYKUNNFNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC(C2CCOCC2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Fluoro-4-methoxy-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-fluoro-4-methoxy-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)benzenesulfonamide is C17H20FNO4S2C_{17}H_{20}FNO_4S_2 with a molecular weight of 385.47 g/mol. The compound features a sulfonamide group, which is often associated with various biological activities including antimicrobial and anticancer properties.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific biological targets, particularly enzymes and receptors involved in disease processes. The presence of the fluorine atom and methoxy group may enhance lipophilicity and potentially increase binding affinity to target proteins.

Pharmacological Activities

  • Antimicrobial Activity :
    • Sulfonamides are known for their antibacterial properties. Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism typically involves inhibition of bacterial folic acid synthesis.
  • Anticancer Activity :
    • Compounds similar to 3-fluoro-4-methoxy-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)benzenesulfonamide have been evaluated for their cytotoxic effects on various cancer cell lines. For instance, studies indicate that sulfonamide derivatives can induce apoptosis in cancer cells through multiple pathways, including the inhibition of specific kinases involved in cell proliferation.
  • Anti-inflammatory Effects :
    • Some sulfonamides have shown promise in reducing inflammation through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. The following key points summarize findings related to SAR:

Substituent Effect on Activity
Fluorine atomIncreases lipophilicity and enhances binding affinity
Methoxy groupContributes to increased solubility and stability
Tetrahydropyran moietyMay enhance selectivity towards certain biological targets
Thiophene ringPotentially increases interaction with aromatic residues in proteins

Case Studies

  • Anticancer Studies :
    • Research has demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). For example, a study reported an IC50 value of less than 10 µM for a structurally similar benzenesulfonamide derivative against these cell lines, indicating potent anticancer activity.
  • Antimicrobial Testing :
    • A recent investigation into sulfonamide derivatives highlighted their effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL, suggesting that modifications in the side chains can significantly impact antimicrobial potency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Comparisons

Core Sulfonamide Modifications :
The benzenesulfonamide core is a common feature in the evidence. For example:

  • Compound 29 (): Contains a dual MCL-1/BCL inhibitor scaffold with a nitro group and tetrahydro-2H-pyran-4-ylmethylamino substituent. Unlike the target compound, it lacks a thiophene moiety but shares the tetrahydro-2H-pyran group, which may enhance solubility or conformational stability .
  • Compounds 76–93 (): These anthrax lethal factor inhibitors feature a benzo[d]thiazole-thiophene hybrid linked to sulfonamide.

Heterocyclic Substituents :

  • Compound 6 (): A sulfonamide with a (Z)-3-oxo-3-(thiophen-2-yl)prop-1-enylamino group. This compound’s thiophene is conjugated to a propenyl chain, differing from the target compound’s tetrahydro-2H-pyran-thiophene combination. The latter’s saturated pyran ring may reduce metabolic instability compared to unsaturated systems .
  • Compound 8b (): A thieno[2,3-d]pyrimidin-2-yl derivative with a trifluoromethylphenoxy group. The pyrimidine ring introduces aromaticity and hydrogen-bonding capacity absent in the target compound’s tetrahydro-2H-pyran .
Pharmacological and Physicochemical Properties

While direct activity data for the target compound is absent in the evidence, analogs provide insights:

  • Lipophilicity : The tetrahydro-2H-pyran group in the target compound likely enhances lipophilicity compared to purely aromatic substituents (e.g., benzothiazole in ). This could improve membrane permeability but may require balancing with polar groups (e.g., methoxy) to maintain solubility .
  • Bioactivity Trends : Thiophene-containing sulfonamides in showed anti-breast cancer activity surpassing doxorubicin. The target compound’s thiophene and fluorine substituents may similarly enhance interactions with hydrophobic enzyme pockets .

Data Tables

Table 1: Structural and Functional Comparison of Key Compounds
Compound Name / ID Core Structure Key Substituents Notable Properties/Activities Reference
Target Compound Benzenesulfonamide 3-Fluoro, 4-methoxy, tetrahydro-2H-pyran-thiophene Hypothesized enzyme inhibition
Compound 29 () Benzamide-sulfonamide hybrid Nitro, tetrahydro-2H-pyran-4-ylmethylamino Dual MCL-1/BCL inhibition
Compound 76 () Benzo[d]thiazole-thiophene Biphenyl-3-sulfonamide Anthrax lethal factor inhibition
Compound 6 () (Z)-Propenyl-thiophene sulfonamide 3-Oxo-3-(thiophen-2-yl)prop-1-enylamino Anti-breast cancer activity
Compound 8b () Thieno[2,3-d]pyrimidin-2-yl Trifluoromethylphenoxy Antimicrobial activity

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